molecular formula C5H7NO2 B1643116 1-Methylpyrrolidine-2,3-dione CAS No. 42599-26-8

1-Methylpyrrolidine-2,3-dione

Cat. No.: B1643116
CAS No.: 42599-26-8
M. Wt: 113.11 g/mol
InChI Key: DHFODCCTNFXCCQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylpyrrolidine-2,3-dione can be synthesized through several methods, including:

  • Reductive amination of pyrrolidine-2,3-dione: This involves the reaction of pyrrolidine-2,3-dione with formaldehyde and ammonia in the presence of a reducing agent such as sodium cyanoborohydride.

  • Methylation of pyrrolidine-2,3-dione: This method involves the reaction of pyrrolidine-2,3-dione with methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

1-Methylpyrrolidine-2,3-dione undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as this compound-5-oxide.

  • Reduction: Reduction reactions can lead to the formation of this compound derivatives with reduced carbonyl groups.

  • Substitution: Substitution reactions at the nitrogen or carbon atoms can produce a variety of derivatives with different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various alkyl halides and amines can be used as reagents, with reaction conditions tailored to the specific substitution reaction.

Major Products Formed:

  • Oxidation products: this compound-5-oxide

  • Reduction products: Reduced derivatives of this compound

  • Substitution products: Various alkylated or aminated derivatives

Scientific Research Applications

1-Methylpyrrolidine-2,3-dione has several scientific research applications, including:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.

  • Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

  • Pyrrolidine-2,5-dione (succinimide)

  • N-ethylpyrrolidine-2,3-dione

  • N-propylpyrrolidine-2,3-dione

  • N-butylpyrrolidine-2,3-dione

Properties

IUPAC Name

1-methylpyrrolidine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-6-3-2-4(7)5(6)8/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFODCCTNFXCCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42599-26-8
Record name 1-methylpyrrolidine-2,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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